molecular formula C24H24ClN5O2 B2414348 9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887458-47-1

9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2414348
CAS RN: 887458-47-1
M. Wt: 449.94
InChI Key: NAQAPCYYGWCEJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(5-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Potential in Neurodegenerative Diseases

One significant application of this compound is in the treatment of neurodegenerative diseases. Research indicates that derivatives of tetrahydropyrimido[2,1-f]purinediones, which includes the compound , show promise as multiple target drugs for treating conditions like Parkinson's and Alzheimer's disease. These compounds interact with adenosine receptors and inhibit monoamine oxidases, which are important drug targets in these diseases. Potent dual-acting A1/A2A adenosine receptor antagonists were identified, and several compounds exhibited triple-target inhibition, potentially offering additive or synergistic effects in vivo (Koch et al., 2013).

Antidepressant and Antianxiety Properties

Research on similar compounds, such as derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione, demonstrates potential antidepressant and anxiolytic properties. These compounds have shown high affinity for serotonin receptors and alpha(1) receptors, and certain derivatives have been identified as potent pre- and postsynaptic 5-HT(1A) receptor antagonists. This suggests potential use in treating depression and anxiety disorders (Jurczyk et al., 2004).

Anti-Inflammatory Activity

Compounds based on the pyrimidopurinedione ring system, similar to the compound , have exhibited anti-inflammatory activity. In particular, they have shown effectiveness in chronic inflammation models, comparable to naproxen, a commonly used anti-inflammatory drug. This suggests a potential application in treating inflammatory conditions (Kaminski et al., 1989).

properties

IUPAC Name

9-(5-chloro-2-methylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-7-4-5-8-17(15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(11-6-12-29(20)23)19-13-18(25)10-9-16(19)2/h4-5,7-10,13H,6,11-12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQAPCYYGWCEJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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